Calcium 2-oxo-3-phenylpropanoate

Description

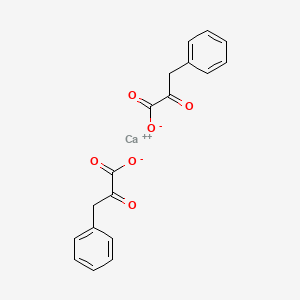

Calcium 2-oxo-3-phenylpropanoate (CAS: 51828-93-4), also known as calcium phenylpyruvate, is a calcium salt of phenylpyruvic acid. Its molecular formula is $ \text{C}9\text{H}7\text{O}_3\cdot\text{Ca} $, with a molecular weight of 206.25 g/mol . Structurally, it exists as a mixture of tautomeric isomers due to the keto-enol equilibrium of the α-keto acid moiety . This compound is a white to off-white hygroscopic solid, sparingly soluble in DMSO and stable under dry, room-temperature storage conditions .

This compound has significant therapeutic applications, particularly in managing chronic renal failure (CRF). It acts as a nitrogen-free α-keto acid, enabling urea recycling by transamination to phenylalanine, thereby reducing serum urea levels . Additionally, it serves as a catalyst in petroleum refining processes, such as hydrodesulfurization and hydrocracking, and as a pesticide intermediate .

Propriétés

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMOJVSLBZNTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156-06-9 (Parent) | |

| Record name | Calcium 2-oxo-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00199786 | |

| Record name | Calcium bis(3-phenylpyruvate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54865-40-6, 51828-93-4 | |

| Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium 2-oxo-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(3-phenylpyruvate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(3-phenylpyruvate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-OXO-3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9Q5UU79A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Established Preparation Methods

Reaction of Phenylpyruvic Acid with Calcium Hydroxide

The most common and industrially relevant method for preparing Calcium 2-oxo-3-phenylpropanoate is the direct reaction between phenylpyruvic acid and calcium hydroxide. This method involves:

- Dissolution of phenylpyruvic acid in a suitable solvent such as water or ethanol.

- Addition of calcium hydroxide to the solution under controlled conditions.

- Stirring and heating the mixture to facilitate the reaction.

- Formation of this compound as a precipitate.

- Isolation and purification through filtration and recrystallization to achieve high purity (>99%).

This method is favored for its simplicity, scalability, and ability to produce pharmaceutical-grade material.

Alternative Synthetic Routes

Other synthetic approaches reported include:

- Hydantoin Method : Synthesis of α-ketophenylalanine (a related compound) via hydantoin and benzaldehyde intermediates, followed by conversion to calcium salt.

- Hydrolysis of α-acetylaminocinnamic acid : Hydrolytic cleavage yielding α-ketophenylalanine, which can be converted to the calcium salt.

- Dicarbonylation Method : A catalytic process involving dicarbonyl compounds to form the keto acid precursor, subsequently reacted with calcium salts.

These alternative methods are more complex and less commonly used industrially but may be employed in research or specialized synthesis contexts.

Detailed Reaction Conditions and Parameters

| Parameter | Details | Notes |

|---|---|---|

| Solvent | Water or ethanol | Solvent choice affects solubility and purity |

| Calcium source | Calcium hydroxide | Used for neutralization and salt formation |

| Temperature | Typically heated (reflux or controlled heating) | Heating promotes reaction completion |

| pH Control | Neutral to slightly basic | Prevents decomposition of phenylpyruvic acid derivatives |

| Reaction time | Several hours (varies with scale) | Ensures complete conversion |

| Purification | Filtration, recrystallization | Enhances product purity (>99%) |

The reaction mechanism involves neutralization of the acidic keto acid by calcium hydroxide, resulting in the formation of the calcium salt precipitate. Careful control of pH and temperature is essential to avoid side reactions or decomposition.

Analytical Techniques for Characterization

To confirm the successful preparation and purity of this compound, the following analytical methods are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of phenyl, ketone, and carboxylate groups | Characteristic chemical shifts in ^1H and ^13C spectra |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups | Carbonyl stretch (C=O) near 1700 cm⁻¹; calcium-oxygen bonds |

| High Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase columns with UV detection at 254 nm |

| Mass Spectrometry (ESI-MS) | Molecular weight and fragmentation pattern confirmation | Molecular ion peak corresponding to calcium salt |

| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Thermal stability and decomposition profile | Stability under heat, moisture resistance |

These techniques ensure the compound meets the stringent requirements for pharmaceutical and research use.

Industrial Production Considerations

In industrial settings, the preparation of this compound is optimized for:

- Maximizing yield and purity through controlled reaction parameters.

- Scalability of the neutralization reaction in large reactors.

- Efficient purification via filtration and recrystallization.

- Safety compliance due to the compound’s non-toxic, non-corrosive, and non-flammable nature.

The process is designed to minimize impurities and byproducts, critical for pharmaceutical formulations, especially those targeting metabolic disorders like phenylketonuria (PKU).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phenylpyruvic acid + Ca(OH)₂ | Phenylpyruvic acid, calcium hydroxide | Solvent: water/ethanol; heated, stirred | Simple, scalable, high purity | Requires careful pH and temp control |

| Hydantoin method | Hydantoin, benzaldehyde | Catalytic synthesis, hydrolysis | Useful for α-ketophenylalanine precursors | More complex, less direct |

| Hydrolysis of α-acetylaminocinnamic acid | α-acetylaminocinnamic acid | Hydrolysis under controlled pH | Alternative route for keto acid | Multi-step, lower yield |

| Dicarbonylation method | Dicarbonyl compounds, catalysts | Catalytic reaction | Potential for novel derivatives | Requires catalyst optimization |

Research Findings on Preparation Optimization

- Studies emphasize the importance of pH control during neutralization to prevent byproduct formation and degradation of keto acid intermediates.

- Solvent polarity influences solubility and crystallization behavior; ethanol-water mixtures often yield better crystallinity and purity.

- Use of analytical techniques like NMR and HPLC during process development ensures reproducibility and batch consistency.

- Industrial processes incorporate recrystallization steps to achieve pharmaceutical-grade purity (>99%), essential for clinical applications.

Analyse Des Réactions Chimiques

Types of Reactions: Calcium 2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

Oxidation: Formation of benzoic acid or other carboxylic acids.

Reduction: Formation of phenylpropanol or other alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Chemical Applications

Reagent in Organic Synthesis

- Calcium 2-oxo-3-phenylpropanoate is primarily used as a reagent in organic synthesis. It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic pathways.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | Benzoic acid or other carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Phenylpropanol or other alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Halogenated, nitrated, or sulfonated derivatives | Halogens, nitrating agents |

Biological Applications

Role in Metabolic Pathways

- Research indicates that calcium phenylpyruvate plays a significant role in metabolic pathways. It is particularly studied for its potential therapeutic effects on metabolic disorders such as phenylketonuria (PKU). The compound can be transaminated into corresponding amino acids, aiding in nitrogen metabolism and reducing urea nitrogen levels in the blood.

Case Study: Treatment of Chronic Kidney Disease

- In clinical settings, calcium phenylpyruvate has been utilized in formulations aimed at treating chronic kidney disease (CKD). The compound helps manage protein metabolism disorders by providing an alternative source of amino acids without increasing urea levels. A notable product developed from this application is the α-keto acid tablet (Ketong), which has shown efficacy in protecting renal function and delaying dialysis initiation.

Medical Applications

Therapeutic Uses

- The compound is explored for its potential as a calcium supplement and a therapeutic agent in treating metabolic disorders. Its ability to provide essential amino acids while minimizing urea production makes it valuable for patients with compromised renal function.

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Metabolic Disorders | Used to manage PKU and other metabolic conditions |

| Calcium Supplement | Provides bioavailable calcium while aiding metabolism |

| Renal Protection | Protects renal function in CKD patients |

Industrial Applications

Pharmaceutical Development

- This compound is used in the pharmaceutical industry for developing drugs targeting metabolic disorders. Its role as an intermediate compound facilitates the synthesis of various therapeutic agents.

Food Industry

Agricultural Applications

Plant Growth Regulation

Mécanisme D'action

The mechanism of action of calcium 2-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in metabolic pathways, influencing the synthesis and degradation of amino acids and other metabolites. It may also interact with calcium channels, affecting calcium ion transport and signaling within cells .

Comparaison Avec Des Composés Similaires

Calcium 2-oxo-3-phenylpropanoate shares structural and functional similarities with other α-keto acid derivatives and calcium salts. Below is a detailed comparison based on physicochemical properties, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings from Comparative Studies

Stability and Bioavailability: this compound exhibits superior thermal stability (melting point: 172°C, decomposition) compared to its ethyl ester derivatives (e.g., Ethyl 3-oxo-3-phenylpropanoate, mp: 164–166°C) . The calcium salt form enhances shelf-life and reduces hygroscopicity relative to the free acid .

Therapeutic Efficacy: Unlike phenylpyruvic acid (a phenylketonuria biomarker), the calcium salt is clinically validated for urea recycling in CRF. Its nitrogen-free structure avoids exacerbating uremia, a limitation observed in amino acid-based therapies .

Industrial Utility: this compound outperforms fluorinated analogs (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) in catalytic applications due to lower cost and higher compatibility with industrial reaction conditions .

Activité Biologique

Pharmacological Applications

- Metabolic Disorders : this compound is primarily investigated for its potential in treating metabolic disorders, particularly those related to phenylalanine metabolism. It serves as an intermediate in synthesizing L-phenylalanine and other derivatives used in clinical applications.

- Anticancer Properties : Research indicates that derivatives of this compound may have anticancer effects. The compound's ability to be synthesized into various forms allows for the exploration of its efficacy against different cancer types.

- Food Industry : It acts as a food additive, enhancing flavor profiles and serving as a preservative, which can improve the shelf life and safety of food products.

- Biochemical Research : As a substrate in enzymatic studies, it helps researchers understand enzyme kinetics and metabolic pathways, contributing to the broader field of biochemical research.

- Agricultural Applications : Studies suggest that it may play a role in plant growth regulation, potentially improving crop yields and stress resistance.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Synthesis and Efficacy : A study highlighted the synthesis of phenylpyruvic acid derivatives that demonstrated significant biological activity against certain cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy as an anticancer agent.

- Pharmacokinetics : Research on the pharmacokinetic properties of calcium salts of keto acids shows rapid absorption and metabolism in healthy individuals. This rapid action suggests potential benefits for patients with metabolic disorders, where timely intervention is critical.

- Clinical Applications : Clinical trials have explored the use of this compound in patients with chronic kidney disease, where it may play a role in managing amino acid levels and improving overall metabolic health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Calcium 2-oxo-3-phenylpropanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of the corresponding propanoic acid derivative with calcium hydroxide or via Claisen condensation of phenylacetone derivatives. Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., acid/base catalysts) critically impact yield and purity. For instance, sodium ethoxide may enhance condensation efficiency, while controlled pH during neutralization prevents byproduct formation. Characterization via NMR and FT-IR can validate structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the phenyl, ketone, and carboxylate groups.

- FT-IR : Identification of carbonyl stretches (C=O at ~1700 cm) and calcium-oxygen bonds.

- HPLC : For purity assessment, using reverse-phase columns with UV detection at 254 nm.

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns. Software tools like Gaussian or ACD/Labs assist in spectral simulation and data interpretation .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

A 2 factorial design can systematically evaluate variables (e.g., temperature, catalyst concentration, solvent ratio). For example:

- Factors : Temperature (Levels: 60°C vs. 80°C), Catalyst loading (Levels: 0.5 mol% vs. 1.0 mol%).

- Response Variables : Yield (%) and Purity (HPLC area%). Statistical analysis (ANOVA) identifies significant interactions and optimizes conditions. This approach reduces experimental runs while maximizing data utility .

Q. What computational strategies can predict the reactivity and stability of this compound in different solvents?

- Density Functional Theory (DFT) : Calculates solvation energies and transition states to predict hydrolysis or oxidation pathways.

- Molecular Dynamics (MD) Simulations : Models interactions with solvents (e.g., water vs. ethanol) to assess stability.

- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore potential degradation mechanisms. These methods guide solvent selection and storage conditions to prevent decomposition .

Q. How should researchers address discrepancies in experimental data when determining the crystal structure of this compound?

Contradictions in XRD data (e.g., unit cell parameters vs. simulated models) require:

- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR/IR) to confirm molecular geometry.

- Theoretical Refinement : Use software like Mercury or SHELX to adjust crystallographic models iteratively.

- Error Source Identification : Check for sample purity, instrumental calibration, or preferred orientation effects. Collaborative peer review and replication studies further resolve inconsistencies .

Q. Methodological Considerations

- Safety Protocols : Follow guidelines for handling calcium salts (e.g., PPE, ventilation) and avoid inhalation/contact per OSHA standards .

- Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) and version-control software for reproducibility .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and analytical validation to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.